

Spectroscopic Profile of 4-amino-2,6-dihydroxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-amino-2,6-dihydroxypyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-amino-2,6-dihydroxypyrimidine** (CAS No: 873-83-6), also commonly known as 6-aminouracil.[1][2][3][4] This pyrimidine derivative is a crucial building block in medicinal and synthetic chemistry.[3] This document presents its infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data in a structured format, details the experimental protocols for these characterization techniques, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **4-amino-2,6-dihydroxypyrimidine**.

Infrared (IR) Spectroscopy

The infrared spectrum of **4-amino-2,6-dihydroxypyrimidine** was analyzed, and the vibrational frequencies were assigned to different vibrational modes based on the group frequency approach and comparison with similar molecules.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	s	(N-H) asymmetric stretching
3300	w	(N-H) symmetric stretching
3020	m	(C-H) stretching
1620	b	Ring stretching
1534	M	Ring stretching
1480	ms	Ring stretching
1400	vs	(C-NH ₂) stretching (Ring stretching)
1295	m	(C-OH) stretching
1250	m	(C-OH) stretching
1060	n	(C-NH ₂) in-plane bending
1020	m	Ring in-plane bending
995	w	(C-H) in-plane bending
780	s	Ring breathing
710	w	(C-H) out-of-plane bending
690	w	Ring in-plane bending
665	w	(C-OH) in-plane bending
625	s	NH ₂ Wagging
552	s	(C-OH) in-plane bending
526	vs	Ring out-of-plane bending
465	w	Ring out-of-plane bending
430	w	Ring out-of-plane bending

vs = very strong, s = strong, m = medium, w = weak, b = broad, ms = medium strong, n = narrow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The data presented below is for 6-aminouracil, a synonym for **4-amino-2,6-dihydroxypyrimidine**.[\[1\]](#)[\[5\]](#)

¹H NMR Spectral Data

The ¹H NMR spectrum was recorded in DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.43	s	1H	N-H
10.38	s	1H	N-H
4.89	d	1H	C ₅ -H

s = singlet, d = doublet. Data corresponds to a derivative of 6-aminouracil.[\[6\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded in DMSO-d₆.

Chemical Shift (δ) ppm	Assignment
165.0	C ₄ =O
160.5	C ₂ =O
156.7	C ₆ -NH ₂
81.5	C ₅

Data corresponds to a derivative of 6-aminouracil.[\[6\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are detailed methodologies for IR and NMR analysis of pyrimidine derivatives.

Infrared (IR) Spectroscopy Protocol

A common and effective method for obtaining the IR spectrum of a solid sample like **4-amino-2,6-dihydroxypyrimidine** is the KBr pellet technique.

- Sample Preparation:
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

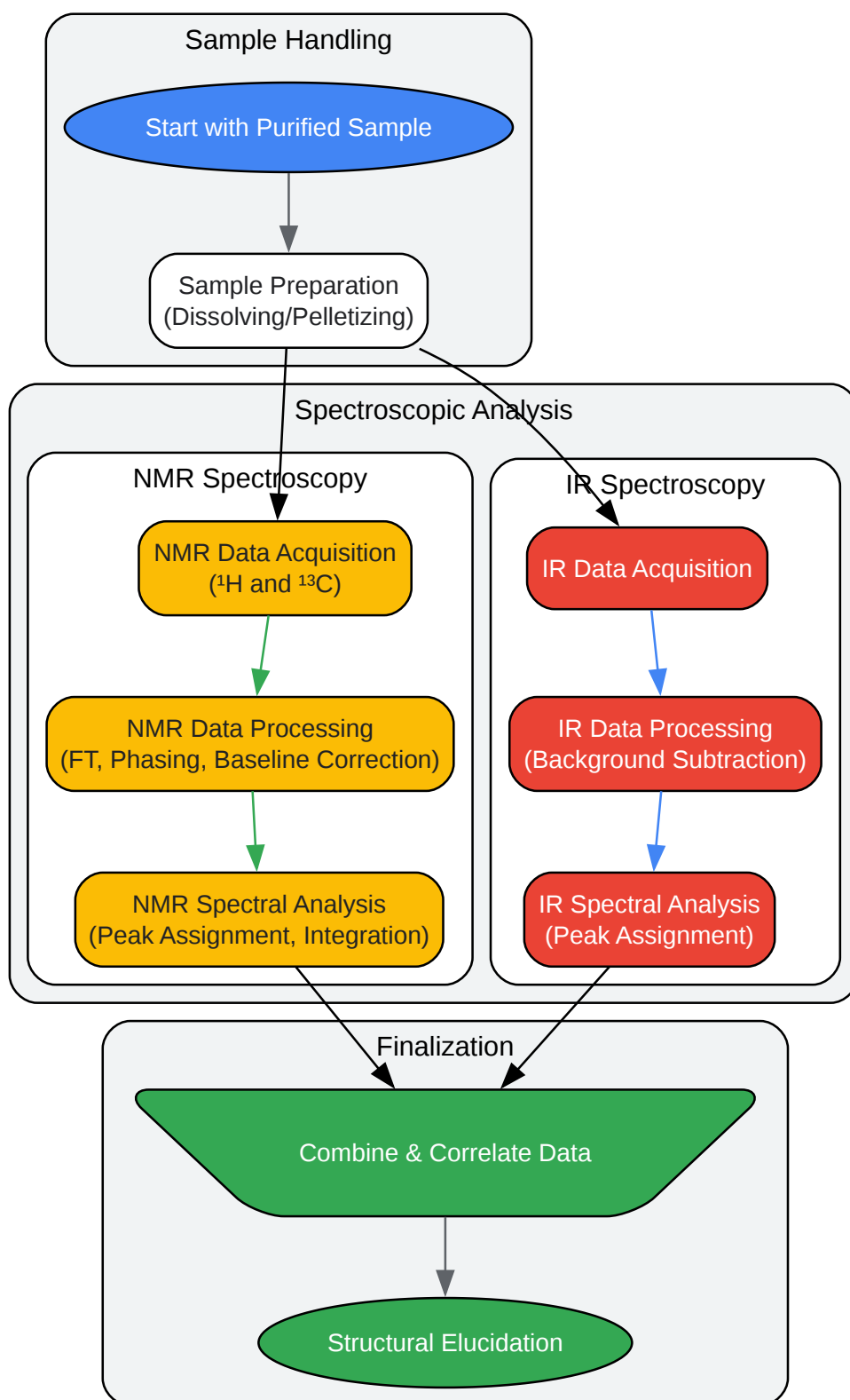
Detailed below is a standard protocol for acquiring ^1H and ^{13}C NMR spectra.

- Sample Preparation:

- Weigh approximately 5-10 mg of the purified **4-amino-2,6-dihydroxypyrimidine**.
- Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. Complete dissolution can be aided by vortexing.
- Ensure the solution is clear and free of particulate matter.
- ¹H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A typical spectral width is 0-12 ppm.
 - Set the number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune the probe for the ¹³C frequency.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - A spectral width of 0-200 ppm is generally sufficient.
 - Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-amino-2,6-dihydroxypyrimidine**.



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Caption: Workflow for Spectroscopic Analysis of **4-amino-2,6-dihydroxypyrimidine**.

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